
(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile is a chiral organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system with a nitrile functional group at the 2-position. The stereochemistry of the compound is defined by the (2R,8S) configuration, indicating the specific spatial arrangement of the atoms within the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry during the cyclization process. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained at low to moderate levels to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of chiral catalysts or enzymes can also be employed to enhance the stereoselectivity of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in THF with the desired nucleophile at low temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrrolizine derivatives.
Aplicaciones Científicas De Investigación
(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, potentially inhibiting their activity. The compound’s unique stereochemistry allows for selective interactions with chiral biological molecules, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile can be compared with other pyrrolizine derivatives, such as:
- (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid
- (2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-methanol
Uniqueness
The presence of the nitrile group at the 2-position and the specific (2R,8S) stereochemistry make this compound unique among its analogs. This configuration allows for distinct reactivity and interaction with biological targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(2R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-7-4-8-2-1-3-10(8)6-7/h7-8H,1-4,6H2/t7-,8-/m0/s1 |
Clave InChI |
ZOGQXAHMVWWWNY-YUMQZZPRSA-N |
SMILES isomérico |
C1C[C@H]2C[C@H](CN2C1)C#N |
SMILES canónico |
C1CC2CC(CN2C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
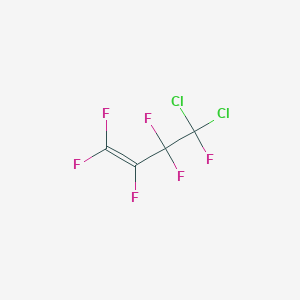

![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
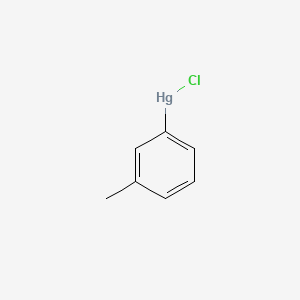
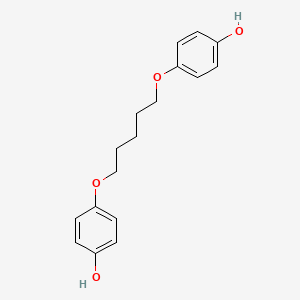
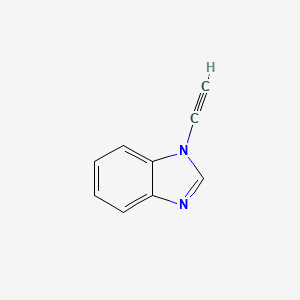
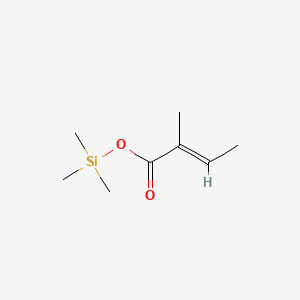
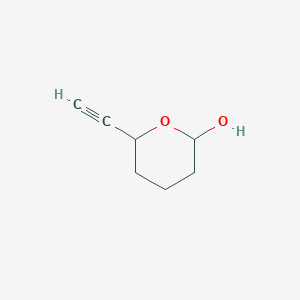
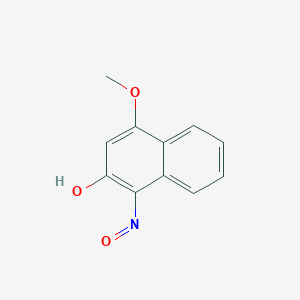
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
